molecular formula C31H27ClFNO5 B12473805 4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate

4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate

Cat. No.: B12473805
M. Wt: 548.0 g/mol
InChI Key: SQLDJEWGBKYRDB-UHFFFAOYSA-N
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Description

4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate is a complex organic compound that features multiple functional groups, including a chloro group, a fluorophenyl group, a keto group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the 4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl intermediate: This can be achieved through a Friedel-Crafts acylation reaction using 4-fluorobenzene and 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Synthesis of the 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoic acid: This intermediate can be synthesized through a series of reactions starting from phthalic anhydride and phenylacetic acid, followed by cyclization and oxidation steps.

    Esterification reaction: The final step involves the esterification of the two intermediates using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The keto group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

    Reduction: The keto group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, methanol or ethanol as solvent.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (dimethylformamide, dimethyl sulfoxide).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The detailed molecular pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl benzoate: Lacks the isoindoline moiety.

    1-(4-fluorophenyl)-1-oxobutan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate: Lacks the chloro group.

    4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 3-(1,3-dioxo-2H-isoindol-2-yl)benzoate: Lacks the phenyl group on the isoindoline moiety.

Uniqueness

The presence of multiple functional groups in 4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate makes it a versatile compound with unique chemical properties and potential applications. Its structural complexity allows for diverse chemical reactivity and interactions with biological targets.

Properties

Molecular Formula

C31H27ClFNO5

Molecular Weight

548.0 g/mol

IUPAC Name

[4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl] 3-(1,3-dioxo-5-phenyl-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate

InChI

InChI=1S/C31H27ClFNO5/c32-16-15-27(28(35)20-9-12-23(33)13-10-20)39-31(38)22-7-4-8-24(17-22)34-29(36)25-14-11-21(18-26(25)30(34)37)19-5-2-1-3-6-19/h1-10,12-13,17,21,25-27H,11,14-16,18H2

InChI Key

SQLDJEWGBKYRDB-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1C3=CC=CC=C3)C(=O)N(C2=O)C4=CC=CC(=C4)C(=O)OC(CCCl)C(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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